

Inter-laboratory comparison of O-Desmethyltramadol quantification methods

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Compound of Interest

O-Desmethyltramadol
hydrochloride

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A Comparative Guide to O-Desmethyltramadol Quantification Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of O-Desmethyltramadol (ODT), the primary active metabolite of tramadol. The following sections detail the experimental protocols and performance data from several validated methods, offering a resource for laboratories to evaluate and select methodologies best suited for their research, clinical, or forensic applications.

Quantitative Performance Data

The performance of an analytical method is critical for obtaining reliable and reproducible results. The following table summarizes the key quantitative parameters for ODT quantification across different analytical platforms and biological matrices.



Method	Matrix	Limit of Quantif ication (LOQ) (ng/mL	Linearit y Range (ng/mL)	Intra- Day Precisi on (%RSD	Inter- Day Precisi on (%RSD	Accura cy (%)	Recove ry (%)	Citation
HPLC- UV	Human Plasma	6.7	Not Specifie d	Compli ant with ICH guidelin es	Compli ant with ICH guidelin es	Compli ant with ICH guidelin es	Not Specifie d	[1]
HPLC- DAD	Human Plasma	250	250 - 2000	1.89 - 10.91	2.21 - 5.15	-13.07 to 4.99	78.72	[2][3]
LC-MS	Human Plasma	2 (as part of a 2-300 range)	2 - 300	10.1 (at LOQ)	6.7 (at LOQ)	-9.9 (at LOQ)	96	[4]
GC-MS	Human Urine	10	10 - 1000	1.29 - 6.48	1.28 - 6.84	91.79 - 106.89	101.30	[5]
GC-MS	Vitreous Humor	5.00	5.00 - 1000	< 5.4	< 4.6	-6.6 to 6.5	90	[6]
LC- MS/MS	Dried Blood Spots	Not specifie d (Accura cy and precisio n within ±20% at LLOQ)	r ² > 0.99	Within ±15%	Within ±15%	Within ±15%	62	[7]



LC- Fluores cence	Wastew ater	56	56 - 392	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d	[8]
LC- MS/MS	Human Plasma (unbou nd)	0.25	0.25 - 125	< 15%	< 15%	< 15%	Not Specifie d	[9]
LC- MS/MS	Human Plasma (total)	0.1	0.1 - 300	< 15%	< 15%	< 15%	Not Specifie d	[9]
HPLC- Fluores cence	Human Plasma	3.271	Not Specifie d	11.517	6.41	0.337	Not Specifie d	[1][10]
LC- MS/MS	Rat Plasma	0.5	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d	[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols for some of the key methods.

- 1. HPLC-DAD for Human Plasma[2][3]
- Sample Preparation: Liquid-liquid extraction. Plasma samples are alkalinized with ammonium hydroxide and extracted with tert-butylmethyl ether. This is followed by a backextraction into a 1.0 M hydrochloric acid solution. Propranolol is utilized as the internal standard.
- Chromatography: A Zorbax SB-C8 column (250 x 4.6 mm, 5 μm) is used for separation at 25°C. The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and a 0.01 M potassium dihydrogen phosphate buffer, with 0.1% triethylamine added, adjusted to a pH of 5.5. The flow rate is maintained at 1.0 mL/min.



- Detection: A diode array detector is set to scan from 200 to 800 nm, with quantification performed at a wavelength of 218 nm.
- 2. LC-MS for Human Plasma[4]
- Sample Preparation: Protein precipitation is employed for sample cleanup.
- Chromatography: Separation is achieved on a Zorbax SB-C18 column (100 mm x 3.0 mm, 3.5 μm) under isocratic conditions. The mobile phase is a 10:90 (v/v) mixture of acetonitrile and 0.2% (v/v) trifluoroacetic acid in water, with a flow rate of 1 mL/min at a column temperature of 45°C.
- Detection: An ion trap mass spectrometer with electrospray ionization in positive ion mode is used for detection, operating in selected ion monitoring (SIM) mode.
- 3. GC-MS for Human Urine[5]
- Sample Preparation: The protocol involves liquid-liquid extraction using methyl-tert-butyl ether (MTBE), followed by a back-extraction with 0.1 M hydrochloric acid. Proadifen (SKF525A) serves as the internal standard.
- Derivatization: The extract is derivatized with propionic anhydride to improve the stability and chromatographic properties of the analytes.[12]
- Chromatography and Detection: Gas chromatography coupled with mass spectrometry is used for separation and detection.
- 4. GC-MS for Vitreous Humor[6]
- Sample Preparation: Solid-phase extraction (SPE) is performed using Bond Elut LRC C18 columns. The elution solvent system is a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
- Derivatization: The analytes are derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylsilyl chloride.

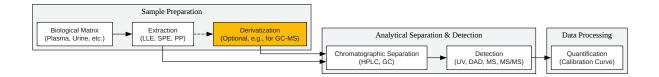


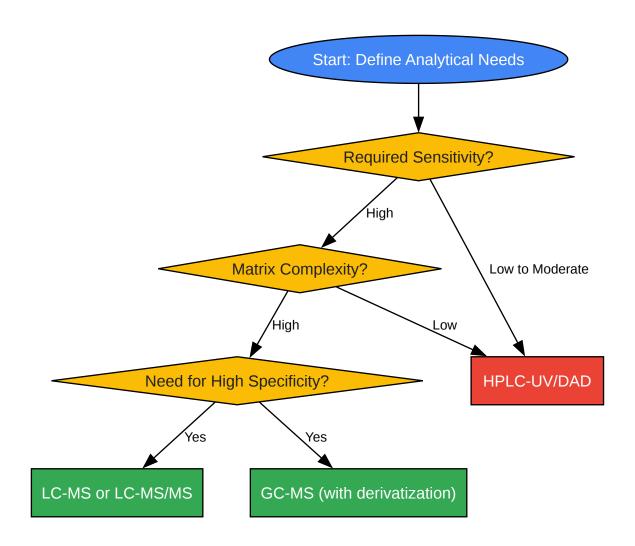
 Chromatography and Detection: A gas chromatograph coupled to a mass spectrometer is used for analysis. Quantification is based on specific mass fragments for Odesmethyltramadol.

Methodology Workflow and Logic

The following diagrams illustrate the general workflows for the quantification of O-Desmethyltramadol.







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